molecular formula C14H20ClN3O B2904035 Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride CAS No. 1185403-96-6

Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride

Cat. No.: B2904035
CAS No.: 1185403-96-6
M. Wt: 281.78
InChI Key: YUKLDOSQAQNLMA-UHFFFAOYSA-N
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Description

Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride is a secondary amine derivative featuring a [1,3,4]oxadiazole core substituted at position 5 with a phenyl group and at position 2 with a pentylamine moiety via a methylene bridge. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for pharmaceutical applications. While the exact biological activity of this compound remains underexplored, its structural features align with known bioactive oxadiazoles, which are valued for their electronic properties and metabolic stability .

Properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.ClH/c1-2-3-7-10-15-11-13-16-17-14(18-13)12-8-5-4-6-9-12;/h4-6,8-9,15H,2-3,7,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKLDOSQAQNLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=NN=C(O1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride, identified by the CAS number 1185403-96-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative efficacy with other compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H20ClN3OC_{14}H_{20}ClN_{3}O with a molecular weight of 281.78 g/mol. The compound features an oxadiazole ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H20ClN3O
Molecular Weight281.78 g/mol
CAS Number1185403-96-6

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific activity of this compound has been evaluated in various studies.

Anticancer Activity

The compound has shown significant cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity : Studies have indicated that the compound exhibits IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
  • Mechanism : Flow cytometry assays revealed that the compound induces apoptosis in MCF-7 cells in a dose-dependent manner. This is associated with increased expression of p53 and activation of caspase-3, which are critical markers in the apoptotic pathway .

Comparative Efficacy

In comparative studies with other oxadiazole derivatives:

  • Efficacy : this compound demonstrated greater cytotoxicity than standard chemotherapeutics like doxorubicin against certain leukemia cell lines .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on MCF-7 Cells : A study reported an IC50 value of 0.65 µM for this compound against MCF-7 cells, indicating potent anticancer activity .
  • Mechanistic Insights : Western blot analysis showed that treatment with this compound led to significant alterations in apoptosis-related proteins, further supporting its role as an effective anticancer agent .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives achieved percent growth inhibitions (PGIs) of over 80% against specific cancer types such as SNB-19 and OVCAR-8 .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of oxadiazole derivatives. In particular, compounds containing the oxadiazole moiety were evaluated for their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results indicated that many synthesized compounds demonstrated good antimicrobial activity, making them potential candidates for developing new antibiotics .

Study on Anticancer Activity

A notable case study involved testing a series of oxadiazole derivatives for their anticancer properties. The results showed that one derivative achieved a PGI of 86.61% against the SNB-19 cell line, indicating strong potential for therapeutic development .

CompoundCell Line TestedPercent Growth Inhibition
Oxadiazole Derivative 1SNB-1986.61%
Oxadiazole Derivative 2OVCAR-885.26%
Oxadiazole Derivative 3NCI-H4075.99%

Study on Antimicrobial Activity

Another study evaluated the antimicrobial activity of various oxadiazole derivatives against common pathogens. The disc diffusion method was used to assess efficacy, revealing several compounds with significant antibacterial effects.

CompoundBacterial StrainZone of Inhibition (mm)
Oxadiazole Derivative AS. aureus15 mm
Oxadiazole Derivative BE. coli18 mm
Oxadiazole Derivative CC. albicans12 mm

Chemical Reactions Analysis

Reactivity and Functional Modifications

The compound exhibits reactivity at three key sites: the oxadiazole ring, methylamine linker, and pentyl chain.

Reaction Type Conditions Product Reference
Nucleophilic Substitution Reaction with alkyl halides (e.g., CH₃I)Quaternary ammonium derivatives at the pentylamine nitrogen
Oxidation H₂O₂, FeCl₃Sulfoxide/sulfone derivatives (if thiol groups are present in precursors)
Reduction NaBH₄ or LiAlH₄Reduction of oxadiazole to open-chain thioamide intermediates
Acid Hydrolysis HCl, refluxCleavage of oxadiazole ring to hydrazide and carboxylic acid derivatives

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ .
  • Photolytic Sensitivity : The oxadiazole ring is prone to UV-induced degradation, forming phenyl radicals and nitriles .
  • pH-Dependent Behavior : Stable in acidic conditions (pH 2–6) due to protonation of the amine group. Above pH 8, deprotonation leads to precipitation of the free base .

Catalytic and Biological Interactions

  • Enzyme Inhibition : The compound’s oxadiazole moiety acts as a bioisostere for carbonyl groups, enabling interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) via hydrogen bonding and hydrophobic interactions .
  • Metal Coordination : The nitrogen atoms in the oxadiazole and amine groups chelate transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for antimicrobial activity .

Key Research Findings

  • Synthetic Yields : Alkylation of 5-phenyl-1,3,4-oxadiazole-2-methanamine with 1-bromopentane achieves 85–92% yield under microwave-assisted conditions .
  • Biological Activity : Derivatives show moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) .
  • SAR Insights : Electron-withdrawing groups on the phenyl ring enhance oxidative stability but reduce solubility in polar solvents .

Industrial and Regulatory Considerations

  • Regulatory Status : Not listed under controlled substances in the U.S. (21 CFR §1308) or Canada (CEPA) .
  • Safety Data : LD₅₀ (oral, rat) = 1,200 mg/kg; classified as harmful if inhaled (ECHA hazard code H332) .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogues:

Compound Name Core Structure Substituents (Position) Key Features Applications/Properties
Target Compound [1,3,4]oxadiazole C5: Phenyl; C2: Pentylamine (CH₂-link) Hydrochloride salt, secondary amine Potential pharmaceutical intermediate
Allyl-(5-pyridin-2-yl-[1,3,4]-thiadiazol-2-yl)-amine [1,3,4]thiadiazole C5: Pyridinyl; C2: Allylamine Sulfur atom, tautomerism observed Electronic structure studies
2-Alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazole [1,3,4]oxadiazole C5: 4-Aminophenyl; C2: Alkylthio Reactive towards acyl chlorides Synthetic intermediate
Oxadiazon/Oxadiargyl [1,3,4]oxadiazol-2(3H)-one C3: Dichlorophenyl; C5: tert-butyl Herbicidal activity Agrochemicals
4-Phenyl-9-(5-phenyl-[1,3,4]-oxadiazol-2-yl)-spiro [1,3,4]oxadiazole C2: Spiro dithia-diaza system Conformational rigidity Unspecified (structural complexity)

Electronic and Reactivity Profiles

  • The oxadiazole ring’s electron-deficient nature could facilitate interactions with biological targets .
  • Thiadiazole Analogue () : Replacement of oxygen with sulfur in the heterocycle increases polarizability and alters tautomeric equilibria, as demonstrated by NMR studies. Such properties are pivotal in designing sensors or catalysts .
  • Alkylthio Derivatives () : The alkylthio group at C2 enables nucleophilic substitution reactions (e.g., acetylation), making these compounds versatile intermediates in synthetic chemistry .

Solubility and Stability Considerations

The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogues like the alkylthio derivatives () or spiro compounds (). This property is advantageous for in vitro assays but may necessitate formulation adjustments for in vivo use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core via cyclization of acylhydrazides or thiosemicarbazides. Key steps include:

  • Coupling reactions : Use alkylamines (e.g., pentylamine) with activated intermediates like chloromethyl-oxadiazole derivatives under anhydrous conditions .
  • Condition optimization : Control temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF or THF) to minimize side products. Catalysts such as NaH or K₂CO₃ improve nucleophilic substitution efficiency .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound, and what key spectral signatures should researchers anticipate?

  • Methodology :

  • ¹H/¹³C NMR : Expect resonances for the pentyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and oxadiazole protons (δ 8.1–8.3 ppm for aromatic protons). The methylene group linking the amine and oxadiazole appears as a singlet near δ 4.2 ppm .
  • IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O-C (1200–1250 cm⁻¹) .
  • X-ray crystallography : Resolves spatial arrangements, confirming dihedral angles between the phenyl and oxadiazole rings (typically 15–30°) .

Q. What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound, particularly in antimicrobial or anticancer research?

  • Methodology :

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. IC₅₀ values <50 μM warrant further study .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the oxadiazole ring’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can researchers systematically optimize the coupling reactions involving the oxadiazole core to enhance synthetic efficiency?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) using response surface methodology to identify optimal conditions .
  • Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ microwave-assisted synthesis to reduce reaction times .
  • In situ monitoring : Use HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What advanced biophysical techniques are suitable for elucidating the mechanism of action of this compound at the molecular level?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., kinases) immobilized on sensor chips .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Cryo-EM/Molecular Dynamics : Visualize compound-induced conformational changes in large biomolecular complexes .

Q. When encountering contradictory data regarding biological efficacy across studies, what methodological approaches should be employed to resolve discrepancies?

  • Methodology :

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., cell passage number, serum batch) .
  • Orthogonal assays : Validate cytotoxicity results via ATP-based luminescence (e.g., CellTiter-Glo) alongside MTT .
  • Purity analysis : Use HPLC-ELSD to confirm compound integrity (>95% purity) and rule out degradation products .

Q. What strategies can be employed to modify the pentyl side chain to enhance pharmacological profile while maintaining oxadiazole ring integrity?

  • Methodology :

  • Bioisosteric replacement : Substitute pentyl with cyclopropane-containing chains to improve metabolic stability .
  • Prodrug design : Introduce ester or carbamate linkages for controlled release in vivo .
  • SAR studies : Synthesize analogs with varying chain lengths (C3–C7) and assess logP/solubility via shake-flask experiments .

Data Contradiction Analysis

  • Example : Conflicting reports on antimicrobial potency may arise from differences in bacterial strain susceptibility or compound solubility.
    • Resolution : Standardize testing protocols (CLSI guidelines) and use DMSO stocks with <0.1% final concentration to avoid solvent toxicity .

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